N-methyl-7H-purine-6-carboxamide
Description
Properties
CAS No. |
78564-54-2 |
|---|---|
Molecular Formula |
C7H7N5O |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
N-methyl-7H-purine-6-carboxamide |
InChI |
InChI=1S/C7H7N5O/c1-8-7(13)5-4-6(11-2-9-4)12-3-10-5/h2-3H,1H3,(H,8,13)(H,9,10,11,12) |
InChI Key |
YMXDJOFKHVZJCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-7H-purine-6-carboxamide typically involves the methylation of 7H-purine-6-carboxamide. One common method includes the reaction of 7H-purine-6-carboxamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group or other substituents on the purine ring are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-7H-purin-6-amine (also known as 6-Methyladenine) is a purine derivative with various applications in scientific research, pharmaceutical development, and other fields .
Scientific Research Applications
N-Methyl-7H-purin-6-amine is a purine derivative that is used in a variety of research applications .
Pharmaceutical Development
- It serves as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, to enhance drug efficacy .
- Purine analogs, which are structurally similar to purine nucleotides, can be harmful to the growth of tumors . Several human cell lines are used in labs to study cancer biology and test anticancer drugs .
- Purine derivatives have demonstrated activity against cancer cell types such as PC3, MCF7, and HeLa .
- Certain purine derivatives exhibit anti-tumor properties on human cell strains such as A549, MGC-803, PC 3, and TE1 .
- Modified N6-aminopurine derivatives have been investigated for their effects on leukemia and cancerous cell types, with some showing antiproliferative activity .
- Some 7-hydrogen-purine compounds can inhibit various carcinoma cell lines in humans .
Biochemical Research
- It is used in studies related to nucleic acids and cellular processes to help researchers understand gene regulation and protein synthesis .
Diagnostic Applications
- The compound is involved in developing diagnostic tools for diseases, aiding in the early detection and treatment of conditions like cancer .
Agrochemicals
- It has applications in formulating plant growth regulators, promoting healthier crop yields, and improving agricultural productivity .
Research on Cellular Metabolism
Mechanism of Action
The mechanism of action of N-methyl-7H-purine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or enzyme activity. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following purine derivatives are structurally or functionally related to N-methyl-7H-purine-6-carboxamide:
*Estimated value based on structural similarity.
Q & A
Q. Table 1. Key Synthetic Parameters for N-Methyl-7H-purine-6-carboxamide
Q. Table 2. Bioactivity Data Comparison
| Cell Line | IC₅₀ (μM) | Assay Type | Key Contradictions | Resolution Strategy |
|---|---|---|---|---|
| HeLa | 12.3 ± 1.2 | MTT | Variability in serum-free vs. serum-containing media | Standardize FBS concentration |
| MCF-7 | 8.9 ± 0.7 | Colony Formation | Batch-dependent purity | HPLC validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
